1-Tetradecyl-2-acetyl-sn-glycero-3-phosphocholine
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Overview
Description
1-tetradecyl-2-acetyl-sn-glycero-3-phosphocholine is a 2-acetyl-1-alkyl-sn-glycero-3-phosphocholine in which the alkyl group is specified as tetradecyl.
Scientific Research Applications
Enzymatic Synthesis and Biological Activity
1-Tetradecyl-2-acetyl-sn-glycero-3-phosphocholine, a derivative of choline plasmalogens, has been studied for its potent biological activities, including antihypertensive properties and potent platelet-activating effects. Research has shown that microsomal preparations from rat spleen can synthesize this compound through an acetyl-CoA transferase reaction. The enzyme involved appears distinct from those transferring long-chain fatty acids to glycerolipids, indicating a unique biosynthetic pathway (Wykle, Malone, & Snyder, 1980).
Chemo-Enzymatic Synthesis
Another study focused on the chemo-enzymatic synthesis of this compound and its analogs, highlighting their role as blood platelet-activating ether lipid analogues. The synthesis was achieved through a multi-step process involving epichlorohydrin and subsequent reactions, showing the versatility and potential for large-scale production of these compounds (Vijeeta et al., 2014).
Substrate Specificity and Metabolism
The substrate specificity of this compound in metabolic pathways has been a subject of interest. A study revealed that after the removal of the acetyl group at the sn-2 position, the resulting product can be further metabolized by enzymes in the liver and spleen of rats, suggesting a complex metabolic fate for this compound (Lee, Blank, Fitzgerald, & Snyder, 1981).
Acetylhydrolase Activity
The acetylhydrolase responsible for hydrolyzing the acetate moiety of this compound has been identified and characterized. This enzyme plays a significant role in the catabolism of this phospholipid, as its activity was detected in various tissues, with the kidney showing the highest specific activity. The study provided insights into the enzyme's properties and its role in regulating the biological activity of the compound (Blank, Lee, Fitzgerald, & Snyder, 1981).
Acetylcholine-like Effects
Interestingly, this compound and its analogues have shown acetylcholine-like effects in exocrine secretory glands, indicating a potential role in stimulating glandular activities. This resemblance to acetylcholine suggests a possible interaction with plasma membrane receptors (Söling, Eibl, & Fest, 1984).
Hypotensive Activity
The hypotensive activity of this compound has been demonstrated in spontaneously hypertensive rats, indicating its potential application in the study and treatment of hypertension (Masugi, Ogihara, Otsuka, Saeki, & Kumahara, 1982).
properties
Molecular Formula |
C24H50NO7P |
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Molecular Weight |
495.6 g/mol |
IUPAC Name |
[(2R)-2-acetyloxy-3-tetradecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C24H50NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-19-29-21-24(32-23(2)26)22-31-33(27,28)30-20-18-25(3,4)5/h24H,6-22H2,1-5H3/t24-/m1/s1 |
InChI Key |
HEALIQQDEGDSLS-XMMPIXPASA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |
Canonical SMILES |
CCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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